2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O2/c1-15-3-4-16(2)19(13-15)25-20(29)14-28-11-9-23(10-12-28)26-21(22(30)27-23)17-5-7-18(24)8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHXGHMGKNXTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule characterized by a unique spirocyclic structure and several functional groups. Its molecular formula is with a molecular weight of approximately 489.8 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound features:
- Bromophenyl group : Known for its electron-withdrawing properties, enhancing the reactivity of the compound.
- Triazaspiro framework : This structure may contribute to unique pharmacological properties.
- Acetamide moiety : Often associated with various biological activities.
Biological Activity Overview
Preliminary studies on compounds with similar structural motifs suggest that they may exhibit a range of biological activities, including:
- Anticancer properties : Some derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Antimicrobial effects : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Enzyme inhibition : Certain structural analogs have been identified as inhibitors of specific enzymes involved in disease pathways.
Anticancer Activity
A study investigating derivatives of triazaspiro compounds revealed that certain analogs exhibited significant inhibition of cancer cell lines. For instance, the compound N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide was reported to have an IC50 value of 20 nM against phospholipase D2 (PLD2), which is linked to cancer cell survival and metastasis .
Antimicrobial Properties
Research into the antimicrobial activity of triazaspiro compounds indicated that some derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-5-fluoro-1H-indole-2-carboxamide | C21H22BrN3O3 | Indole moiety | Anticancer |
| N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-4-fluorobenzamide | C21H22BrFN2O | Fluorinated variant | Antimicrobial |
| 2-(4-bromophenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide | C17H13BrN2O2S | Thiazole incorporation | Antibacterial |
The biological activity of 2-(2-(4-bromophenyl)-3-oxo...) is likely mediated through several mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in cell signaling pathways.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells by interfering with their cycle.
- Antimicrobial Action : Disrupting bacterial cell wall synthesis or metabolic processes.
Scientific Research Applications
Pharmaceutical Applications
The primary applications of this compound lie in pharmaceutical research , particularly in the development of new therapeutic agents. Its potential uses include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure may enhance selectivity towards cancer cells while minimizing effects on normal cells.
- Neuropharmacology : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for investigating treatments for neurological disorders. Research into binding affinities to specific receptors could elucidate its pharmacological profile.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. The precise conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity.
The mechanism of action is expected to relate to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. Experimental studies could provide insights into its efficacy and safety profile through functional assays and binding studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazaspiro[4.5]decene Derivatives
Substituent Effects on Bioactivity
- Halogenated Aryl Groups : The 4-bromophenyl group in the target compound may enhance receptor binding affinity compared to chloro or methyl analogs (e.g., G610-0193), as bromine’s larger atomic radius improves hydrophobic interactions .
- Acetamide Side Chains : The 2,5-dimethylphenyl group likely increases metabolic stability over methoxy-substituted analogs (e.g., BJ10283), though at the cost of reduced solubility .
- Spirocyclic Core: Rigidity from the spiro system improves selectivity compared to non-spiro pyridazinone derivatives (e.g., FPR2 agonists in ), which exhibit mixed FPR1/FPR2 activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this spiro-triazaspiro compound, and how do reaction conditions influence yield?
- Methodology:
- Palladium-catalyzed reductive cyclization (as demonstrated for nitroarenes in ) can be adapted using formic acid derivatives as CO surrogates.
- Multi-step synthesis involving Buchwald-Hartwig amination for aryl bromide coupling (analogous to ) followed by spiro-ring closure via intramolecular cyclization.
- Key parameters: Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) .
Q. How can structural characterization be performed to confirm the spirocyclic core and substituent positions?
- Analytical techniques:
- Single-crystal XRD (as in ) to resolve bond angles and confirm spiro[4.5] geometry.
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish aromatic protons (4-bromophenyl vs. 2,5-dimethylphenyl) and spiro-ring protons.
- HRMS for molecular ion validation (e.g., ESI+ mode, resolution >30,000) .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve enantioselectivity in asymmetric synthesis?
- Approach:
- Screen chiral ligands (e.g., BINAP, Josiphos) with Pd or Ru catalysts ( ).
- Use DoE (Design of Experiments) to assess ligand-metal ratios, solvent effects, and temperature gradients.
- Compare enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Case study: Discrepancies in IC₅₀ values for kinase inhibition.
- Cross-validate assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
- Control variables: ATP concentration, cell permeability (use PAMPA assays, ), and protein purity (SDS-PAGE ≥95%) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology:
- Synthesize analogs with modified substituents (e.g., 4-fluorophenyl instead of 4-bromophenyl, ).
- Use in silico docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., kinases).
- Correlate computed LogP ( ) with experimental permeability (Caco-2 assays) .
Experimental Design & Data Analysis
Q. What statistical models are suitable for analyzing dose-response data in cytotoxicity studies?
- Approach:
- Four-parameter logistic regression (Hill equation) to calculate EC₅₀ and Hill slope.
- Validate with ANOVA for inter-group variability (e.g., cancer vs. normal cell lines).
- Use GraphPad Prism or R (drc package) for curve fitting .
Q. How can crystallographic data discrepancies (e.g., bond length variations) be addressed?
- Resolution:
- Re-refine XRD data with SHELXL ( ) using updated scattering factors.
- Cross-check with DFT calculations (Gaussian 16, B3LYP/6-31G**) to validate geometric parameters .
Safety & Compliance
Q. What safety protocols are critical during large-scale synthesis?
- Guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
